molecular formula C12H15N5O B2863246 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 2034521-19-0

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2863246
CAS No.: 2034521-19-0
M. Wt: 245.286
InChI Key: DURUZMGYQGVIMY-UHFFFAOYSA-N
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Description

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a fascinating compound characterized by its unique molecular structure, comprising a pyrazole ring fused with a pyrazine moiety. Its synthesis and applications have garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Start with 1,3-dimethyl-1H-pyrazole and react it with an alkyl halide to introduce the methanone group.

  • Step 2: The intermediate product is then subjected to cyclization using appropriate reagents to form the pyrazolo[1,5-a]pyrazine ring system.

  • Step 3: Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial methods typically involve the use of continuous flow chemistry techniques to ensure consistent quality and scalability. Reactions are conducted under strictly controlled conditions, with advanced monitoring systems to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, forming corresponding oxides or ketones.

  • Reduction: Reduction typically leads to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

  • Oxidation: Often employs oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Can involve bases like sodium hydride or nucleophiles like alkyl halides.

Major Products Formed

  • Oxidation leads to various ketones or acids.

  • Reduction results in different dihydro or tetrahydro derivatives.

  • Substitution allows for the formation of various functionalized derivatives.

Scientific Research Applications

This compound's versatility makes it valuable in numerous research domains:

  • Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecular architectures.

  • Biology: Studied for its potential as a pharmacophore in drug discovery, with implications in developing treatments for various diseases.

  • Medicine: Its derivatives show promise in therapeutic applications, particularly in anti-inflammatory and anti-cancer research.

  • Industry: Employed in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The compound interacts with molecular targets through various pathways:

  • Binding to Enzymes: Inhibits specific enzymes, affecting metabolic pathways.

  • Receptor Modulation: Modulates receptors, altering cellular signaling mechanisms.

  • Pathway Inhibition: Interrupts key biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone stands out for its unique pyrazole-pyrazine fusion, offering distinct properties not found in other similar compounds.

List of Similar Compounds

  • Pyrazole: A simpler analog, lacking the fused pyrazine ring.

  • Pyrazinone: Contains a pyrazine ring, but without the pyrazole moiety.

  • 1,3-Dimethylpyrazole: Lacks the pyrazine fusion, but serves as a fundamental unit for further synthesis.

This compound's distinctive structure and reactivity make it a significant subject of study in various scientific fields.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-7-11(15(2)14-9)12(18)16-5-6-17-10(8-16)3-4-13-17/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURUZMGYQGVIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN3C(=CC=N3)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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